molecular formula C10H10N2 B1581546 1-Naphthylhydrazine CAS No. 2243-55-2

1-Naphthylhydrazine

Cat. No.: B1581546
CAS No.: 2243-55-2
M. Wt: 158.2 g/mol
InChI Key: XBCIOBSQHJYVBQ-UHFFFAOYSA-N
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Description

1-Naphthylhydrazine is an organic compound with the molecular formula C₁₀H₉N₂. It is a derivative of naphthalene, where a hydrazine group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

Mode of Action

The exact mode of action of 1-Naphthylhydrazine is not clearly understood. It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the hydrazine group. More research is needed to elucidate the specific interactions and resulting changes .

Biochemical Pathways

Naphthalene derivatives have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .

Result of Action

Given the broad range of activities displayed by naphthalene derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Naphthylhydrazine are not well-documented in the literature. As a derivative of hydrazine, it may share some of its biochemical properties. Hydrazine and its derivatives are known to react with carbonyl compounds, forming hydrazones This reaction could potentially involve enzymes, proteins, and other biomolecules that contain carbonyl groups

Cellular Effects

Hydrazine and its derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a derivative of hydrazine, it may share some of its mechanisms of action. Hydrazine and its derivatives are known to react with carbonyl compounds, forming hydrazones This reaction could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylhydrazine can be synthesized through the reaction of 1-naphthylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of an inert atmosphere to prevent oxidation. The reaction can be represented as follows: [ \text{C}{10}\text{H}{7}\text{NH}_2 + \text{N}_2\text{H}4 \rightarrow \text{C}{10}\text{H}_9\text{N}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrazine hydrate and 1-naphthylamine as starting materials is common, and the reaction is carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 1-naphthylazide.

    Reduction: It can be reduced to form 1-naphthylamine.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 1-Naphthylazide

    Reduction: 1-Naphthylamine

    Substitution: Products vary based on the electrophile used.

Scientific Research Applications

1-Naphthylhydrazine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

    Phenylhydrazine: Similar in structure but with a phenyl group instead of a naphthyl group.

    4-Methoxyphenylhydrazine: Contains a methoxy group on the phenyl ring.

    2-Hydrazinopyridine: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness of 1-Naphthylhydrazine: this compound is unique due to its naphthalene ring structure, which imparts different chemical properties compared to phenyl or pyridine derivatives. Its reactivity and applications are distinct, making it valuable in specific chemical syntheses and research applications.

Properties

IUPAC Name

naphthalen-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCIOBSQHJYVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176957
Record name Hydrazine, 1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-55-2
Record name 1-Naphthylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium nitrite (4.8 g) in water (20 ml) was added over 15 minutes to a stirred ice-cold suspension of 1-naphthylamine (9.58 g) in 6M hydrochloric acid (80 ml). After an additional 30 minutes in the ice bath, stannous chloride (44.5 9) in 6M hydrochloric acid (80 ml) was added slowly and the resulting suspension was stirred at O0 for 3 hr. The resulting solid was filtered off and dissolved in a mixture of 40% potassium hydroxide solution (100 ml) and ethyl acetate (150 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic extracts were dried and concentrated under reduced pressure to afford the title compound as a purple solid (10.58 g Rf= 0.1 in EA/CH (1/4)).
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
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ice
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9.58 g
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20 mL
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80 mL
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ice
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stannous chloride
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Synthesis routes and methods II

Procedure details

Naphthylhydrazine was prepared by treating a mixture of 1-naphthylhydrazine hydrochloride with 10% methanol/dichloromethane and saturated aqueous sodium carbonate). A solution of 1-naphthylhydrazine (501 mg, 3.2 mmol) in toluene (45 mL) was cooled to 0° C. under nitrogen, and a solution of acetaldehyde (440 μL, 7.9 mmol) in cole toluene (5 mL) was added dropwise over 15 min. The mixture was allowed to stir at 0° C. for 5 min and then at room temperature for 1 h. The solvent was decanted off and the remaining material was evaporated to give a dark oil which was dissolved in 1,2-dichloroethane (5 mL). The solution was added to a solution of (1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride (Intermediate 20; ˜1 equivalent) and pyridine (˜1.5 equivalents) in 1,2-dichloroethane (10 mL) at 0° C. to give an immediate precipitate. The reaction mixture was stirred at room temperature for 15 min, then at 50° C. for 40 min. The reaction mixture was cooled to room temperature and HCl in dioxane (4 M; 3 mL, 12 mmol) was added. The mixture was stirred at room temperature for 5 min, then glacial acetic acid (10 mL) was added and the mixture was stirred at 100° C. for 25 min. The reaction mixture was cooled, and solvents were evaporated. Dichloromethane (200 mL) was added and the solution was washed with 1:1 water/brine (2×50 mL). The combined aqueous layers were back-extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL), dried (magnesium sulfate), filtered, evaporated and purified by elution through silica gel with 30% ethyl acetate/hexanes. Fractions homogeneous for the product were evaporated and dried under high vacuum for 20 min to give (4S,7R)-7,8,8-trimethyl-2-naphthalen-1-yl-1,2,4,5,6,7-hexahydro-4,7-methano-indazol-3-one (459 mg, 46%) as an orange gummy solid.
Quantity
5 mL
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10 mL
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methanol dichloromethane
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501 mg
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45 mL
Type
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440 μL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
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Reaction Step Five
Name
(1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride
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Intermediate 20
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Naphthylhydrazine
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Customer
Q & A

Q1: How does the incorporation of 1-naphthylhydrazine influence the biological activity of the Ruthenium(II)-arene complex?

A1: Research indicates that incorporating this compound as a bridging ligand in a binuclear Ruthenium(II)-arene complex significantly enhances its anticancer properties. The complex exhibits promising activity against prostate and colon cancer cell lines []. While the exact mechanism of action remains under investigation, the complex exhibits radical scavenging properties against DPPH• and HO• radicals, suggesting a potential role in mitigating oxidative stress within cancer cells []. Further research is crucial to elucidate the precise interactions between the complex and its cellular targets.

Q2: What analytical techniques were employed to characterize the synthesized Ruthenium(II)-1-naphthylhydrazine complex and investigate its interactions with biological targets?

A2: The synthesized complexes, [{RuCl(η6-p-cymene)}2(μ-Cl)(μ-1-N,N′-naphthyl)]X (X = Cl, 1; PF6, 2), were meticulously characterized using a combination of spectroscopic techniques including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy []. Elemental microanalysis further confirmed the elemental composition of the complexes []. To understand the complex's behavior in a biological environment, its interaction with bovine serum albumin was investigated using spectrofluorimetry []. This technique provided insights into the binding affinity and potential interactions between the complex and the protein. Additionally, molecular docking studies were employed to complement the experimental findings and visualize the potential binding modes of the complex with the protein []. These complementary analytical approaches provide a comprehensive understanding of the complex's characteristics and its potential interactions with biological systems.

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